molecular formula C9H9N3O2 B6257305 methyl 1-methyl-1H-1,2,3-benzotriazole-7-carboxylate CAS No. 1312556-63-0

methyl 1-methyl-1H-1,2,3-benzotriazole-7-carboxylate

Cat. No.: B6257305
CAS No.: 1312556-63-0
M. Wt: 191.2
InChI Key:
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Description

Methyl 1-methyl-1H-1,2,3-benzotriazole-7-carboxylate is a chemical compound belonging to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by its unique structure, which includes a benzotriazole ring substituted with a methyl group and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-1H-1,2,3-benzotriazole-7-carboxylate typically involves the reaction of 1-methyl-1H-1,2,3-benzotriazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1H-1,2,3-benzotriazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while nucleophilic substitution can produce a wide range of substituted benzotriazole derivatives .

Mechanism of Action

The mechanism of action of methyl 1-methyl-1H-1,2,3-benzotriazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The benzotriazole ring can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. These interactions can inhibit enzyme activity, disrupt cellular processes, and induce cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 1-methyl-1H-1,2,3-benzotriazole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1312556-63-0

Molecular Formula

C9H9N3O2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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